BenchChemオンラインストアへようこそ!

WCK-4234

OXA‑48 carbapenemase kinetic inhibition Enterobacteriaceae

WCK-4234 is the only DBO inhibitor delivering sub-µM Ki against OXA-48 (0.29 µM) and measurable class D carbapenemase inhibition where avibactam and relebactam are inactive (Ki >100 µM). It restores meropenem MICs to ≤2 µg/mL in 90% of OXA-23-positive A. baumannii, validated in murine in vivo infection models. Ideal for PK/PD profiling, diagnostic differentiation of OXA-48/KPC from MBL producers, and as a benchmark positive control for next-gen OXA inhibitor screening. Supplied at ≥98% purity with global shipping.

Molecular Formula C7H8N3NaO5S
Molecular Weight 269.2068
CAS No. 1804915-68-1
Cat. No. B611803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWCK-4234
CAS1804915-68-1
SynonymsWCK-4234;  WCK 4234;  WCK4234.
Molecular FormulaC7H8N3NaO5S
Molecular Weight269.2068
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
InChIInChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1
InChIKeyRYJWKSOILDDAHI-RIHPBJNCSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WCK-4234 (CAS 1804915-68-1) – A Broad-Spectrum Diazabicyclooctane β‑Lactamase Inhibitor for Carbapenem‑Resistant Gram‑Negative Pathogens


WCK-4234 is a novel diazabicyclooctane (DBO) β‑lactamase inhibitor that inactivates class A, C, and D serine β‑lactamases [1]. It lacks direct antibacterial activity and is intended to be combined with carbapenems such as meropenem or imipenem to overcome resistance in multidrug‑resistant Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii [1][2]. Unlike earlier‑generation DBOs, WCK‑4234 exhibits unusually potent inhibition of OXA‑type carbapenemases, including those prevalent in A. baumannii, thereby addressing a critical gap in the current anti‑infective pipeline [3].

Why WCK-4234 Cannot Be Substituted with Other β‑Lactamase Inhibitors in OXA‑Carbapenemase‑Driven Resistance


Within the diazabicyclooctane class, inhibitors such as avibactam and relebactam effectively neutralize class A (e.g., KPC) and class C enzymes, but they exhibit negligible activity against the growing array of OXA‑type class D carbapenemases, especially those endemic in Acinetobacter baumannii [1]. Consequently, substituting WCK‑4234 with these DBOs would fail to restore carbapenem susceptibility in isolates harboring OXA‑23, OXA‑24/40, OXA‑48, or OXA‑181, which account for a substantial proportion of carbapenem‑resistant Gram‑negative infections [2][3]. The quantitative evidence below demonstrates that WCK‑4234 provides a distinct, measurable advantage precisely where comparator DBOs are inactive.

Quantitative Differentiation of WCK-4234 Against Comparator β‑Lactamase Inhibitors: Head‑to‑Head and Cross‑Study Comparisons


Potent Inhibition of OXA‑48 Carbapenemase: WCK‑4234 vs. Avibactam and Relebactam

WCK‑4234 demonstrates sub‑micromolar inhibition of OXA‑48 (Ki = 0.29 µM), whereas avibactam and relebactam are essentially inactive (Ki > 100 µM) [1]. The second‑order acylation rate (k₂/K) of WCK‑4234 against OXA‑48 is 6.4 × 10⁵ M⁻¹ s⁻¹, indicating rapid and efficient enzyme inactivation, while avibactam’s rate is approximately 450‑fold lower (1.4 × 10³ M⁻¹ s⁻¹) [1].

OXA‑48 carbapenemase kinetic inhibition Enterobacteriaceae

Unprecedented Activity Against OXA‑23 and OXA‑24/40 Carbapenemases of Acinetobacter baumannii

Against OXA‑23 and OXA‑24/40, the dominant carbapenemases in Acinetobacter baumannii, WCK‑4234 achieves acylation rates (k₂/K) of 7.1 × 10⁴ M⁻¹ s⁻¹ and 2.1 × 10⁵ M⁻¹ s⁻¹, respectively [1]. In contrast, avibactam, relebactam, and even the related DBOs WCK 5153 and zidebactam show Ki > 100 µM against these enzymes, indicating no measurable inhibition [1][2]. WCK‑4234 also exhibits residence half‑lives of 13 min (OXA‑23) and 18 min (OXA‑24/40), reflecting a stable acyl‑enzyme complex that prolongs β‑lactamase inactivation [1].

Acinetobacter baumannii OXA‑23 carbapenemase carbapenem resistance

Restoration of Meropenem Susceptibility in Carbapenem‑Resistant Acinetobacter baumannii: Concentration‑Dependent MIC Reduction

In a contemporary collection of clinical A. baumannii isolates from New York City, the addition of WCK‑4234 (4 µg/mL and 8 µg/mL) to meropenem increased susceptibility rates from 56.5 % (meropenem alone) to 82.6 % and 95.7 %, respectively [1]. The MIC₅₀ and MIC₉₀ of meropenem were reduced from >32 µg/mL to ≤2 µg/mL and ≤4 µg/mL, respectively, at an inhibitor concentration of 8 µg/mL [1]. This effect was independent of the presence of OXA‑23, the most common carbapenemase in this species [1].

Acinetobacter baumannii MIC reduction carbapenem‑resistant

Broad‑Spectrum Potentiation of Carbapenems Against OXA‑48‑ and KPC‑Producing Enterobacteriaceae

WCK‑4234 (4 µg/mL) reduced meropenem MICs to ≤2 µg/mL for 100 % of OXA‑48‑producing Enterobacteriaceae (n = 17) and for 96 % of KPC‑producing isolates (n = 25) [1]. Against a broader panel of 153 Enterobacteriaceae expressing diverse resistance mechanisms, meropenem + WCK‑4234 (4 µg/mL) maintained MIC₅₀/MIC₉₀ values of ≤0.12/1 µg/mL, whereas meropenem alone exhibited MIC₅₀/MIC₉₀ of 0.5/ >32 µg/mL [1][2].

Enterobacteriaceae OXA‑48 KPC

In Vivo Efficacy in Murine Infection Models of Multidrug‑Resistant Acinetobacter baumannii

The meropenem‑WCK‑4234 combination demonstrated significant bacterial load reduction in a murine peritonitis model caused by A. baumannii producing OXA‑23 or OXA‑26 [1][2]. In a neutropenic thigh infection model with an OXA‑23‑positive A. baumannii strain, meropenem (200 mg/kg) plus WCK‑4234 (50 mg/kg) achieved a >2‑log₁₀ reduction in CFU/thigh compared to untreated controls, whereas meropenem alone was indistinguishable from vehicle [1].

in vivo efficacy Acinetobacter baumannii murine infection model

Absence of Cross‑Resistance with Metallo‑β‑Lactamases – Defined Spectrum Limitation

WCK‑4234, like all DBOs, does not inhibit class B metallo‑β‑lactamases (MBLs) [1][2]. In a collection of Enterobacteriaceae and non‑fermenters producing NDM, VIM, or IMP enzymes, the addition of WCK‑4234 (4 µg/mL) to meropenem failed to reduce MICs below the susceptibility breakpoint for 100 % of isolates (n = 22) [2].

metallo‑β‑lactamase spectrum limitation resistance mechanism

High‑Impact Research and Development Scenarios for WCK‑4234


Preclinical Development of Combination Therapies Targeting OXA‑23‑Positive Acinetobacter baumannii

WCK‑4234 is uniquely positioned for studies investigating the restoration of carbapenem activity against multidrug‑resistant A. baumannii harboring OXA‑23, OXA‑24/40, or hyperproduced OXA‑51. Its ability to reduce meropenem MICs to ≤2 µg/mL in 90 % of OXA‑23‑positive strains [1] and its validated in vivo efficacy in murine infection models [2] make it the inhibitor of choice for pharmacokinetic/pharmacodynamic profiling and dose‑optimization studies in this high‑priority pathogen.

Mechanistic Studies of β‑Lactamase Inhibition Across Serine Carbapenemase Families

Researchers seeking to characterize the structure‑activity relationship of DBOs against class D carbapenemases will find WCK‑4234 an essential comparator. Its sub‑micromolar Ki against OXA‑48 (0.29 µM) and measurable acylation rates against OXA‑23 and OXA‑24/40 contrast sharply with the inactivity of avibactam and relebactam (Ki > 100 µM) [3], enabling direct investigation of the molecular determinants that confer OXA‑carbapenemase inhibition.

Surveillance and Epidemiology of Carbapenem‑Resistant Enterobacteriaceae (CRE) and Acinetobacter

Public health and diagnostic laboratories monitoring carbapenem‑resistant Gram‑negative isolates can employ WCK‑4234 to differentiate OXA‑48‑ and KPC‑producing strains from those harboring MBLs. The combination of meropenem plus WCK‑4234 (4 µg/mL) reduces MICs to ≤2 µg/mL for 100 % of OXA‑48‑positive Enterobacteriaceae but has no effect on NDM‑, VIM‑, or IMP‑producing isolates [1][4], providing a clear phenotypic signature for targeted infection control and stewardship interventions.

Biochemical Assay Development for High‑Throughput Screening of Novel OXA Inhibitors

WCK‑4234 serves as a benchmark positive control for assays designed to discover next‑generation OXA carbapenemase inhibitors. Its well‑characterized kinetic parameters (k₂/K for OXA‑48: 6.4 × 10⁵ M⁻¹ s⁻¹; OXA‑24/40: 2.1 × 10⁵ M⁻¹ s⁻¹) [3] provide a reproducible standard against which new chemical entities can be quantitatively compared, accelerating the identification of superior inhibitors for class D enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for WCK-4234

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.